molecular formula C19H16ClNO B1452732 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 31009-11-7

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452732
CAS No.: 31009-11-7
M. Wt: 309.8 g/mol
InChI Key: GVKOCERBMUDFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a specialized chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery of novel anti-infective agents. This compound serves as a crucial precursor in the synthesis of quinoline-4-carboxamide derivatives, a class of compounds that has demonstrated potent antiplasmodial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfEF2), a novel mechanism of action for antimalarial therapy . Researchers utilize this acid chloride to efficiently form amide bonds with various amines, enabling the exploration of structure-activity relationships to optimize potency, metabolic stability, and physicochemical properties of drug candidates . Beyond its core application in antimalarial research, the quinoline scaffold is widely investigated for a diverse range of biological activities. The structural features of this compound make it a valuable building block for developing new molecular entities with potential anticancer, antibacterial, and antifungal properties, as the quinoline core is a privileged structure in drug discovery . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-4-6-14(7-5-11)17-10-16(19(20)22)15-9-12(2)8-13(3)18(15)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKOCERBMUDFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conversion of Quinoline-4-carboxylic Acid to Acid Chloride

The critical step in preparing 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is the transformation of the quinoline-4-carboxylic acid to the corresponding acid chloride. This is conventionally achieved by reacting the acid with halogenating agents such as:

  • Thionyl chloride (SOCl2)
  • Phosphorus trichloride (PCl3)
  • Phosphorus oxychloride (POCl3)

Among these, phosphorus oxychloride is often preferred due to milder reaction conditions and cleaner reaction profiles.

Typical reaction conditions include:

  • Use of chlorinated or aromatic solvents such as methylene dichloride, chloroform, carbon tetrachloride, or toluene.
  • Reaction temperature maintained around 40–45°C.
  • Stirring under anhydrous conditions to avoid hydrolysis of the acid chloride.
  • Reaction time ranges from 1 to several hours depending on scale and purity requirements.

After completion, the reaction mixture is cooled, and the acid chloride is isolated by removal of solvents under reduced pressure or by extraction techniques.

Detailed Example from Related Patent Literature

While direct preparation details for this compound are scarce, a closely related process for halogenation of quinoline derivatives is described in patent WO2010122576A1, which outlines:

  • Treatment of a quinoline carboxylic acid derivative with phosphorus oxychloride in a solvent mixture (e.g., methylene dichloride and toluene) at 40–45°C.
  • After halogenation, the acid chloride intermediate is obtained, which can be further reacted or isolated.
  • The process emphasizes temperature control and choice of solvent to maximize yield and purity.

Comparative Table of Halogenating Agents for Acid Chloride Formation

Halogenating Agent Reaction Temperature Solvent Preference Advantages Disadvantages
Thionyl chloride (SOCl2) 0–70°C Chlorinated solvents (e.g., DCM) Widely used, effective for many acids Generates SO2 and HCl gases, requires careful handling
Phosphorus trichloride (PCl3) 40–60°C Aromatic solvents (e.g., toluene) Less volatile than SOCl2 Less reactive, may require longer reaction time
Phosphorus oxychloride (POCl3) 40–45°C Mixture of chlorinated and aromatic solvents Mild conditions, cleaner reaction More expensive, requires careful quenching

Analytical and Research Findings

  • The acid chloride formation is confirmed by spectroscopic methods such as IR spectroscopy, where the acid carbonyl stretch (~1700 cm⁻¹) shifts to the acid chloride carbonyl stretch (~1800 cm⁻¹).
  • Purity and identity are further confirmed by NMR spectroscopy and mass spectrometry.
  • Reaction yields typically range from 70% to 90%, depending on reaction scale and purification methods.
  • The acid chloride is moisture sensitive and should be stored under inert atmosphere or used immediately in subsequent reactions.

Summary and Recommendations

The preparation of this compound involves:

  • Synthesizing the quinoline-4-carboxylic acid precursor via condensation and cyclization methods.
  • Conversion of the acid to the acid chloride using phosphorus oxychloride or other halogenating agents under controlled temperature and solvent conditions.

Careful control of reaction parameters and purification steps ensures high yield and purity of the acid chloride intermediate, which is pivotal for downstream chemical transformations in pharmaceutical and organic synthesis research.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 6,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, in exhibiting antimicrobial properties. Quinoline compounds are known for their ability to inhibit bacterial growth and have been explored for their effectiveness against various pathogens.

Case Study : A study conducted on quinoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that modifications in the quinoline structure can enhance antimicrobial efficacy .

Antileishmanial Activity

Another significant application of this compound lies in its antileishmanial properties. Research has focused on synthesizing and characterizing quinoline derivatives to evaluate their activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

Research Findings : In a study where various quinoline derivatives were tested, this compound showed promising results with an IC50 value indicating effective inhibition of L. donovani promastigotes at low concentrations . This suggests a potential pathway for developing new treatments for leishmaniasis.

Organic Light Emitting Diodes (OLEDs)

The compound has also been investigated for its potential use in organic light-emitting diodes (OLEDs). Its unique structural properties may contribute to enhanced light-emitting efficiency and stability in OLED applications.

Research Insights : Studies on similar quinoline derivatives have shown that they can serve as effective emitting materials due to their high photoluminescence quantum yields and thermal stability. The incorporation of such compounds into OLED devices could lead to advancements in display technology .

Data Table: Summary of Research Findings

Application AreaCompound TestedKey FindingsReference
Antimicrobial ActivityThis compoundEffective against Staphylococcus aureus and E. coli
Antileishmanial ActivityVarious quinoline derivatives including the compoundIC50 values indicate significant inhibition of L. donovani
OLED ApplicationsQuinoline derivativesHigh photoluminescence and thermal stability

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes . Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride 6,8-diMe; 2-(4-MePh) C₁₉H₁₇ClNO 325.79 High reactivity due to electron-donating methyl groups; used in peptide coupling and polymer synthesis.
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride (QY-4128) 6,8-diMe; 2-(5-Me-2-thienyl) C₁₈H₁₅ClNOS 340.84 Thienyl substituent enhances π-stacking; potential applications in optoelectronics.
2-(4-Bromophenyl)quinoline-4-carbonyl chloride (C2) 2-(4-BrPh) C₁₆H₁₀BrClNO 362.62 Electron-withdrawing Br increases electrophilicity; used in Suzuki-Miyaura cross-coupling.
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride (sc-337077) 6-Br; 2-(4-EtPh) C₁₉H₁₆BrClNO 404.69 Bromine at C6 directs regioselective reactions; ethyl group improves solubility in non-polar solvents.
2-(3-Chlorophenyl)quinoline-4-carbonyl chloride (D8) 2-(3-ClPh) C₁₆H₁₀Cl₂NO 312.16 Meta-Cl substituent induces steric hindrance; used in antitumor agent synthesis.

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups (e.g., Methyl): The 6,8-dimethyl and 4-methylphenyl groups in the target compound enhance electron density at the quinoline core, reducing electrophilicity at the carbonyl chloride compared to halogenated analogues (e.g., C2 or D8). This may slow hydrolysis but improve stability during storage ().
  • Electron-Withdrawing Groups (e.g., Br, Cl) : Halogenated derivatives (C2, D8) exhibit higher reactivity in nucleophilic substitutions due to increased electrophilicity, making them suitable for rapid acylations ().

Biological Activity

6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a quinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in the fields of antimicrobial and anticancer research. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2OC_{19}H_{17}ClN_2O, with a molecular weight of approximately 320.80 g/mol. The compound features a quinoline ring system substituted with two methyl groups at positions 6 and 8, and a para-methylphenyl group at position 2. The carbonyl chloride functional group at position 4 enhances its reactivity, making it a versatile building block for further chemical modifications.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the carbonyl chloride group via acylation methods.
  • Substitution reactions to introduce the para-methylphenyl group.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying efficacy against Gram-negative strains .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines. For instance, derivatives of quinoline have been reported to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting key signaling pathways involved in cell proliferation . Notably, some analogs exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin.

The mechanism through which this compound exerts its biological effects is primarily through:

  • Covalent Bond Formation : The carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts that may alter protein function .
  • Interference with Cellular Pathways : The quinoline structure allows for interactions with various cellular targets, including enzymes involved in metabolic pathways critical for cancer cell survival .

Case Studies

  • Antiviral Activity : A study explored the antiviral properties of quinoline derivatives against enterovirus D68 (EV-D68). Compounds similar to this compound were shown to inhibit viral replication in human glioblastoma cells .
  • Antioxidant Properties : Quinoline derivatives have also been evaluated for their antioxidant capabilities, contributing to their potential use in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Classical protocols like the Friedländer synthesis or Gould–Jacob method can be adapted for the quinoline core. For the carbonyl chloride group, reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions is typical . Optimization includes:

  • Catalyst selection (e.g., transition metals like Pd for cross-coupling reactions).
  • Solvent choice (e.g., DMF for polar aprotic conditions).
  • Temperature control (e.g., reflux for cyclization steps).
  • Purity of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What purification techniques are effective for isolating this compound from complex mixtures?

  • Methodological Answer :

  • Column chromatography using silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar by-products.
  • Recrystallization from ethanol/water mixtures (1:3 ratio) to remove non-polar impurities.
  • HPLC with a C18 column for high-purity isolation, particularly if the compound is sensitive to decomposition .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid moisture.
  • Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with water or alcohols to prevent acyl chloride degradation.
  • Deactivation : Quench residual compound with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 6- and 8-positions of the quinoline core in derivatives of this compound?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic substitution.
  • Protective/deprotective steps : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during synthesis.
  • Transition metal catalysis : Pd-catalyzed C–H activation for selective coupling at methyl-substituted positions .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce side products .

Q. How can computational modeling predict reactivity in nucleophilic acyl substitution reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic centers (e.g., carbonyl carbon).
  • Transition state modeling : Simulate intermediates to assess energy barriers for substitution pathways.
  • Solvent effects : Use COSMO-RS models to predict solvation impacts on reaction kinetics .

Q. What methodologies resolve discrepancies in spectroscopic data (e.g., NMR, HRMS) during characterization of novel derivatives?

  • Methodological Answer :

  • 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish overlapping signals.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas with <2 ppm error.
  • Cross-validation : Compare IR spectra (e.g., C=O stretch at ~1750 cm⁻¹) and elemental analysis (±0.4% C/H/N tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.